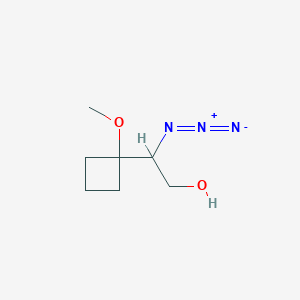

2-Azido-2-(1-methoxycyclobutyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-2-(1-methoxycyclobutyl)ethanol is a chemical compound . It is similar to 2-Azido-ethanol, which is used to synthesize ethylene diamine . It can be produced by reacting ethanol with sodium azide in the presence of an acid catalyst .

Synthesis Analysis

Azides can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method can be applied to synthesize this compound. Another method involves the oxidation of 1,3-cyclohexadiene in the presence of azide ions and mixed aqueous solvents .Chemical Reactions Analysis

Azides, including this compound, can participate in various chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles . They can also react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .科学的研究の応用

Enzymatic Synthesis and Biological Activity

- Enzymatic Synthesis of Optically Pure Azido Alcohols: Enzymatic reduction using Candida magnoliae and Saccharomyces cerevisiae enzymes has been used to synthesize both antipodes of 2-azido-1-arylethanols with excellent optical purity. These compounds, including (S)-2-Azido-1-(p-chlorophenyl)ethanols, have been successfully reacted with alkynes to produce triazole-containing beta-adrenergic receptor blocker analogues with potential biological activity (Haribabu Ankati et al., 2008).

Chemical Synthesis and Applications

- Synthesis of Oligosaccharides: 2-Azido alcohols have been used in the chemical synthesis of oligosaccharides representing human blood group epitopes Lex and Ley. This includes the use of 5-Azido-3-oxa-l-pentanol, prepared from a related compound, 2-(2-chloroethoxy)ethanol, demonstrating the relevance of azido alcohols in complex organic synthesis (S. F. Perez et al., 1998).

Dynamic Kinetic Resolution in Synthesis

- Dynamic Kinetic Resolution for Chiral Compounds: Beta-azido alcohols have been used in enzymatic resolution combined with ruthenium-catalyzed alcohol isomerization. This method efficiently transforms racemic beta-azido alcohols into enantiomerically pure acetates, illustrating its utility in synthesizing chiral compounds such as (S)-propanolol (O. Pàmies & J. Bäckvall, 2001).

Application in Nucleoside Synthesis

- Synthesis of Antiviral Nucleosides: Compounds such as (1R,cis)-2-(3-Amino-2,2-dimethylcyclobutyl)ethanol, which are structurally related to 2-Azido-2-(1-methoxycyclobutyl)ethanol, have been used as precursors in synthesizing cyclobutyl nucleoside analogues. These analogues have shown antiviral activity against viruses like herpes simplex and vaccinia virus (J E Borges et al., 1998).

Safety and Hazards

将来の方向性

Azides, including 2-Azido-2-(1-methoxycyclobutyl)ethanol, have a wide range of applications in the synthesis of various heterocycles . Their use in the synthesis of biologically important heterocyclic compounds, bioconjugation strategies, and material sciences is expected to continue to be a significant area of research .

特性

IUPAC Name |

2-azido-2-(1-methoxycyclobutyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-12-7(3-2-4-7)6(5-11)9-10-8/h6,11H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHRSBCZIYNREP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(CO)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-4-[1-(2-methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2403433.png)

![2-[4-(2-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B2403434.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2403435.png)

![N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2403440.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2403445.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)

![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)